2-Iodo-10-oxidophenazin-5-ium 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Iodo-10-oxidophenazin-5-ium 5-oxide typically involves the iodination of phenazine derivatives followed by oxidation. One common method includes the reaction of phenazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Iodo-10-oxidophenazin-5-ium 5-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Iodo-10-oxidophenazin-5-ium 5-oxide involves its interaction with cellular components, leading to oxidative stress and cell death. The compound targets cellular membranes and DNA, causing damage through the generation of reactive oxygen species (ROS). This oxidative damage disrupts cellular functions and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-10-oxidophenazin-5-ium 5-oxide is compared with other phenazine derivatives such as iodinin and myxin. While all these compounds share a phenazine core structure, this compound is unique due to the presence of the iodine atom and the oxidized state of the phenazine ring. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Similar Compounds
- Iodinin
- Myxin
- Phenazine-1-carboxylic acid
- Pyocyanin
Eigenschaften
CAS-Nummer |
6968-43-0 |
---|---|
Molekularformel |
C12H7IN2O2 |
Molekulargewicht |
338.10 g/mol |
IUPAC-Name |
2-iodo-10-oxidophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C12H7IN2O2/c13-8-5-6-11-12(7-8)15(17)10-4-2-1-3-9(10)14(11)16/h1-7H |
InChI-Schlüssel |
XCNIONSCIZPDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)I)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.